molecular formula C19H21N3O3 B5000937 1-(2-Methoxyphenyl)-3-[2-(pyrrolidine-1-carbonyl)phenyl]urea

1-(2-Methoxyphenyl)-3-[2-(pyrrolidine-1-carbonyl)phenyl]urea

Cat. No.: B5000937
M. Wt: 339.4 g/mol
InChI Key: FRTACOYFVBREGP-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-[2-(pyrrolidine-1-carbonyl)phenyl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a pyrrolidine-1-carbonyl group connected through a urea linkage. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-[2-(pyrrolidine-1-carbonyl)phenyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with a suitable amine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-[2-(pyrrolidine-1-carbonyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyrrolidine-1-carbonyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-[2-(pyrrolidine-1-carbonyl)phenyl]urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-[2-(pyrrolidine-1-carbonyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s urea linkage allows it to form stable complexes with these targets, potentially inhibiting their activity or modulating their function. The methoxyphenyl and pyrrolidine-1-carbonyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyphenyl)-3-[2-(pyrrolidine-1-carbonyl)phenyl]urea is unique due to its urea linkage, which imparts distinct chemical stability and reactivity. This linkage also enhances its potential as a biochemical probe or therapeutic agent, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[2-(pyrrolidine-1-carbonyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-11-5-4-10-16(17)21-19(24)20-15-9-3-2-8-14(15)18(23)22-12-6-7-13-22/h2-5,8-11H,6-7,12-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTACOYFVBREGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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